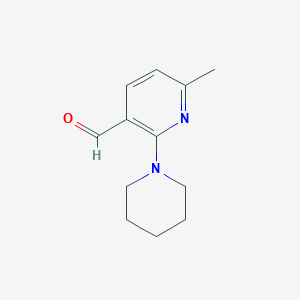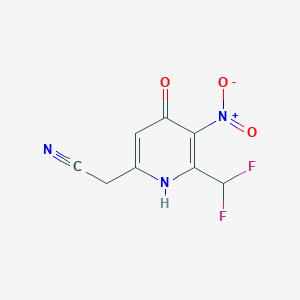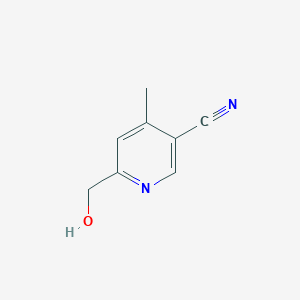
trans-3-Fluoro-4-methylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3-Fluoro-4-methylpiperidin-4-ol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a fluorine atom at the third position and a methyl group at the fourth position of the piperidine ring, along with a hydroxyl group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-methylpiperidin-4-ol typically involves the use of starting materials such as 4-methylpiperidine and fluorinating agents. One common method involves the fluorination of 4-methylpiperidine using a fluorinating reagent like Selectfluor. The reaction is carried out under controlled conditions to ensure regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Trans-3-Fluoro-4-methylpiperidin-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or hydroxyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Trans-3-Fluoro-4-methylpiperidin-4-ol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of piperidine derivatives. It serves as a model compound for investigating the interactions of fluorinated piperidines with biological targets.
Medicine: this compound is explored for its potential pharmacological properties. Piperidine derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, and antipsychotic effects. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for the synthesis of high-performance polymers and other materials.
Mecanismo De Acción
The mechanism of action of trans-3-Fluoro-4-methylpiperidin-4-ol involves its interaction with specific molecular targets in biological systems. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes. The hydroxyl group at the fourth position may participate in hydrogen bonding interactions, further influencing the compound’s biological activity. The exact molecular pathways and targets involved depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
3-Fluoropiperidine: Similar structure but lacks the methyl and hydroxyl groups.
4-Methylpiperidine: Lacks the fluorine and hydroxyl groups.
4-Hydroxypiperidine: Lacks the fluorine and methyl groups.
Uniqueness: Trans-3-Fluoro-4-methylpiperidin-4-ol is unique due to the simultaneous presence of fluorine, methyl, and hydroxyl groups on the piperidine ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H12FNO |
|---|---|
Peso molecular |
133.16 g/mol |
Nombre IUPAC |
(3S,4S)-3-fluoro-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5-,6-/m0/s1 |
Clave InChI |
RTWXDUHAJIXSQL-WDSKDSINSA-N |
SMILES isomérico |
C[C@@]1(CCNC[C@@H]1F)O |
SMILES canónico |
CC1(CCNCC1F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11781301.png)



![7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781322.png)

![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)
![3-Amino-2-chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11781352.png)


![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)

![5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11781376.png)
